1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9FN2O2S and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a fluorine atom on the benzothiazole ring and an azetidine ring attached to a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-fluoro-1,3-benzothiazole with azetidine-3-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to increase yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiazole ring enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The azetidine ring and carboxylic acid group contribute to its overall chemical reactivity and stability .
Comparison with Similar Compounds
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chloro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
1-(4-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: Contains a methyl group instead of fluorine, affecting its biological activity and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHEAUKIQYEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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